molecular formula C16H21NO5S B1677395 Moguisteine CAS No. 119637-67-1

Moguisteine

Cat. No.: B1677395
CAS No.: 119637-67-1
M. Wt: 339.4 g/mol
InChI Key: WSYVIAQNTFPTBI-UHFFFAOYSA-N
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Description

Moguisteine is a non-narcotic, peripherally acting antitussive agent. It is primarily used to suppress coughs associated with various respiratory conditions. This compound was discovered while searching for expectorants of the thiazolidine class, and it was found to be the most effective and safest representative of this class .

Mechanism of Action

Target of Action

Moguisteine is a non-narcotic, peripherally acting antitussive . Its primary target is the ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle cells and neurons.

Mode of Action

It is suggested that its antitussive effect may be due to the activation of atp-sensitive potassium channels . Activation of these channels can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus suppressing the cough reflex .

Pharmacokinetics

This compound is rapidly and completely hydrolyzed to its main active metabolite, the free carboxylic acid M1, after oral administration . The unchanged drug is absent in plasma and urine of all subjects . Maximum plasma concentrations for M1 are reached at 1.3 hours after this compound administration . Plasma concentrations decline after the peak with mean apparent terminal half-lives of 0.65 hours . Most of the administered dose is recovered in urine within 6 hours from this compound treatment .

Result of Action

This compound has been shown to significantly reduce the frequency of coughing in patients with chronic obstructive pulmonary disease (COPD), compared to placebo . It has similar efficacy to other antitussives such as codeine and dextromethorphan .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, mild adverse events (nausea, loose stool, abdominal distention, or dizziness) occurred in six subjects and resolved without treatment

Biochemical Analysis

Biochemical Properties

Moguisteine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with ATP-sensitive potassium channels, which are believed to be part of its mechanism of action . By activating these channels, this compound helps in reducing the excitability of neurons involved in the cough reflex, thereby suppressing cough . Additionally, this compound has been shown to inhibit the citric acid-induced cough reflex in conscious guinea pigs .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to reduce airway inflammation in guinea pigs by preventing eosinophil and neutrophil infiltration in bronchoalveolar lavage fluid . This compound also prevents the sloughing of the epithelium and significantly reduces airway microvascular leakage . These effects suggest that this compound influences cell signaling pathways and cellular metabolism, contributing to its antitussive properties.

Molecular Mechanism

The molecular mechanism of this compound involves the activation of ATP-sensitive potassium channels . This activation leads to the hyperpolarization of neurons, reducing their excitability and thereby suppressing the cough reflex . This compound’s interaction with these channels is crucial for its antitussive effect. Additionally, this compound may also interact with other biomolecules, such as enzymes involved in inflammatory pathways, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly hydrolyzed to its main active metabolite, the free carboxylic acid M1 . The stability and degradation of this compound and its metabolites have been studied, showing that most of the administered dose is recovered in urine within 6 hours . Long-term effects on cellular function have been observed in in vivo studies, where this compound effectively reduced airway inflammation and hyperreactivity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In guinea pigs, this compound dose-dependently inhibited cough induced by citric acid aerosol and capsaicin . Higher doses of this compound were more effective in reducing cough frequency and severity . At very high doses, this compound may cause adverse effects such as gastrointestinal discomfort . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is rapidly hydrolyzed to its main active metabolite, the free carboxylic acid M1 . The metabolic pathways involve the conversion of this compound to M1, followed by further metabolism to M1 sulfoxide optical isomers M2/I and M2/II . These metabolites are then excreted primarily through the urine . The involvement of specific enzymes in these metabolic pathways is crucial for the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its metabolites. After administration, this compound is rapidly hydrolyzed to M1, which is then distributed in the plasma . The metabolites M1, M2/I, and M2/II have been shown to have high renal extraction ratios, indicating efficient clearance through the kidneys . This transport and distribution pattern is essential for the therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound and its metabolites has not been extensively studied. Given its rapid hydrolysis and distribution, it is likely that this compound and its metabolites are primarily localized in the cytoplasm and extracellular fluid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moguisteine involves several steps. One common method includes the generation of ethyl malonyl chloride through an acyl chloride synthesis reaction. This is followed by layering and acquiring an organic layer containing a dichloromethane solution of acyl chloride. The dichloromethane solution of the acyl chloride is then dropped into a dichloromethane solution of (+/-)-2-[(2-methoxyphenoxy)methyl]thiazolidine to react and obtain this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher purity and lower production costs. The process involves simplified operations and the use of straightforward equipment, making it efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Moguisteine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce different substituted thiazolidine compounds .

Scientific Research Applications

Moguisteine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Codeine: A narcotic cough suppressant that acts on the central nervous system.

    Dextromethorphan: A non-narcotic cough suppressant that also acts on the central nervous system.

    Thiazolidine derivatives: Other compounds in the thiazolidine class with varying degrees of antitussive activity.

Uniqueness of Moguisteine

This compound is unique because it is a non-narcotic, peripherally acting antitussive agent. Unlike codeine and dextromethorphan, it does not affect the central nervous system, making it a safer option for long-term use. Additionally, its mechanism of action through ATP-sensitive potassium channels sets it apart from other cough suppressants .

Properties

IUPAC Name

ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYVIAQNTFPTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869634
Record name Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119637-67-1
Record name Moguisteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119637-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moguisteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moguisteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOGUISTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y556547YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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